N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S2/c24-19(18-9-12-7-13(23(25)26)2-4-17(12)30-18)22-20-21-14(10-29-20)11-1-3-15-16(8-11)28-6-5-27-15/h1-4,7-10H,5-6H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCOKWDYPNMQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120598 | |
| Record name | N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-5-nitrobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864937-35-9 | |
| Record name | N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-5-nitrobenzo[b]thiophene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864937-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-5-nitrobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as therapeutic agents for alzheimer’s disease. These compounds are known to inhibit cholinesterase enzymes, which play a crucial role in nerve signal transmission.
Mode of Action
Based on its structural similarity to other sulfonamides, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions. This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Given its potential role as a cholinesterase inhibitor, it may affect pathways related to nerve signal transmission. Inhibition of cholinesterase can increase the concentration of acetylcholine, a neurotransmitter, leading to enhanced nerve signal transmission.
Pharmacokinetics
Sulfonamides, a class of compounds to which this molecule belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces. These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
As a potential cholinesterase inhibitor, it may enhance nerve signal transmission by increasing the concentration of acetylcholine, a neurotransmitter. This could potentially lead to improved cognitive function, particularly in conditions like Alzheimer’s disease.
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, the class of compounds to which it belongs, can interact with a variety of enzymes and proteins
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features several functional groups that contribute to its biological activity:
- Benzodioxin ring
- Thiazole moiety
- Nitro group
- Benzothiophene core
The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets, including enzymes and receptors. The thiazole and benzothiophene components may facilitate binding to various biological targets, potentially influencing pathways involved in cell proliferation and apoptosis.
Potential Targets
- Kinases : Inhibition of specific kinases could lead to reduced tumor growth.
- Enzymes : Interaction with enzymes involved in metabolic pathways may alter cellular functions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance:
- Compounds with the benzothiophene scaffold have shown selective cytotoxicity against various cancer cell lines.
- The presence of a nitro group is often associated with increased antitumor activity due to enhanced electron affinity, facilitating interactions with cellular targets.
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Benzothiophene derivative A | HCT 116 (Colorectal) | 10 | |
| Thiazole derivative B | A549 (Lung Cancer) | 7 | |
| Nitro-substituted benzothiophene C | MDA-MB-231 (Breast) | 5.89 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the thiazole and benzothiophene rings can significantly influence the biological activity:
- Substitution Patterns : Different substituents on the benzothiophene core can enhance or diminish activity.
- Functional Groups : The presence of electron-withdrawing groups (e.g., nitro) tends to improve potency against cancer cell lines.
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties. The most potent compound exhibited an IC50 value of 5 μM against breast cancer cells, suggesting that the thiazole moiety plays a crucial role in enhancing biological activity .
- Benzothiophene Analogues : Research demonstrated that modifications to the benzothiophene structure could yield compounds with improved selectivity and potency against specific cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
